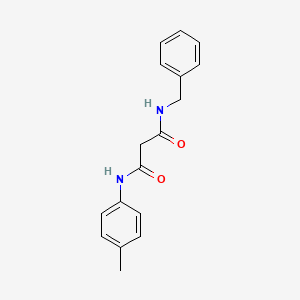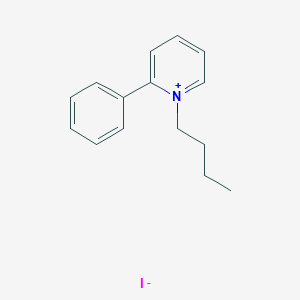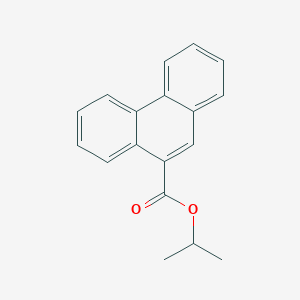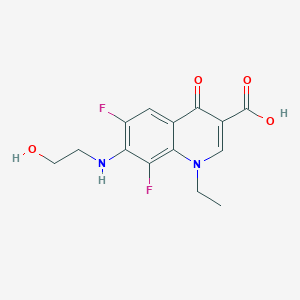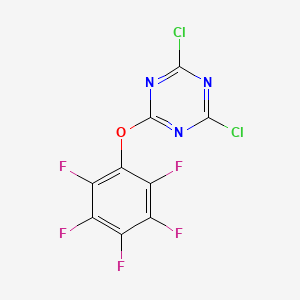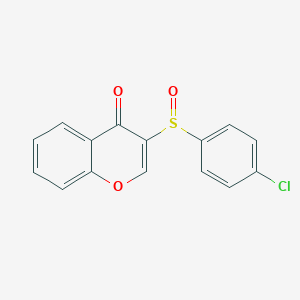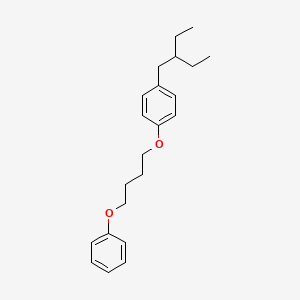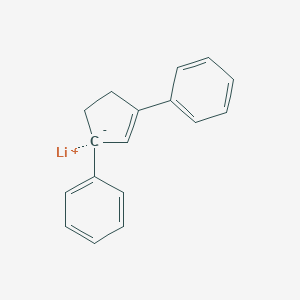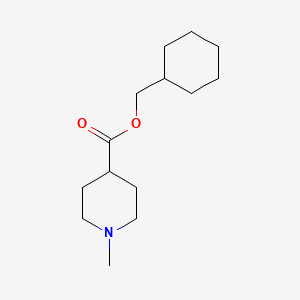
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a cyclohexylmethyl group attached to a piperidine ring, which is further substituted with a carboxylate group at the 4-position and a methyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexylmethyl 1-methylpiperidine-4-carboxylate typically involves the reaction of cyclohexylmethylamine with 1-methylpiperidine-4-carboxylic acid. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohols, aldehydes
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexylmethyl 1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Cyclohexylmethyl-4-methylpiperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.
1-Methylpiperidine-4-carboxylic acid: Lacks the cyclohexylmethyl group.
Cyclohexylmethylamine: Lacks the piperidine ring and carboxylate group.
Uniqueness
Cyclohexylmethyl 1-methylpiperidine-4-carboxylate is unique due to the presence of both a cyclohexylmethyl group and a piperidine ring with a carboxylate substitution. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
124805-93-2 |
|---|---|
Fórmula molecular |
C14H25NO2 |
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
cyclohexylmethyl 1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H25NO2/c1-15-9-7-13(8-10-15)14(16)17-11-12-5-3-2-4-6-12/h12-13H,2-11H2,1H3 |
Clave InChI |
TZGNGTHMPGBSQW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)C(=O)OCC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


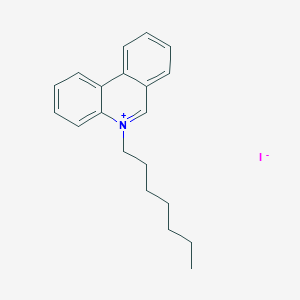
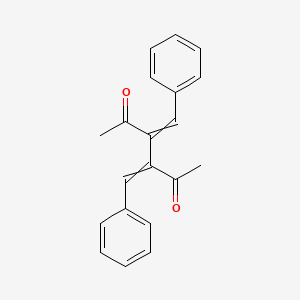
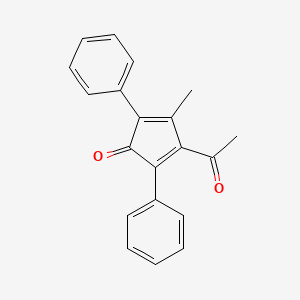
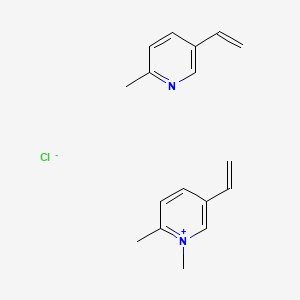
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
